molecular formula C20H19N5O2S B243293 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide

Cat. No. B243293
M. Wt: 393.5 g/mol
InChI Key: MPEXYCOMUPDPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is involved in the development and survival of B-cells. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide targets BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell proliferation and survival. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide inhibits BTK by binding to its active site and preventing its phosphorylation, leading to the inhibition of downstream signaling pathways and the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide has been shown to inhibit BTK and suppress B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy. In addition, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide has several advantages for lab experiments, including its specificity for BTK and its ability to inhibit downstream signaling pathways. However, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide research, including the development of more potent and selective BTK inhibitors, the investigation of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide in combination with other cancer therapies, and the exploration of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide in the treatment of autoimmune disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide is a promising small molecule inhibitor that targets BTK and has potential therapeutic applications in various diseases, including cancer and autoimmune disorders. The synthesis method of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide involves several steps, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to optimize N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide for clinical use and to explore its full therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide involves several steps, including the preparation of 3-ethyl-1,2,4-triazole-5-thiol, which is then reacted with 4-bromo-3-methoxybenzyl chloride to form 4-(3-methoxybenzyl)-3-ethyl-1,2,4-triazole-5-thiol. This intermediate is then reacted with 4-(2-hydroxy-3-methoxybenzamido)benzoyl chloride to obtain the final product, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide has shown promising results in inhibiting BTK and suppressing B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.

properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C20H19N5O2S/c1-3-17-22-23-20-25(17)24-19(28-20)14-10-8-13(9-11-14)12-21-18(26)15-6-4-5-7-16(15)27-2/h4-11H,3,12H2,1-2H3,(H,21,26)

InChI Key

MPEXYCOMUPDPHU-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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